2-bromo-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O2/c6-4-10-1(3(12)13)2(11-4)5(7,8)9/h(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAWCQSXJQPSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=N1)Br)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784595-55-6 | |
| Record name | 2-bromo-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable imidazole derivative followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making them suitable for drug development .
Synthetic Routes
- The synthesis typically involves cyclization reactions with various precursors, allowing for modifications that lead to different derivatives with tailored biological activities. For example, reactions involving halogenated intermediates can yield novel imidazole derivatives with enhanced pharmacological properties .
Biological Applications
Antimicrobial and Antiviral Properties
- Research indicates that derivatives of 2-bromo-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid exhibit significant antimicrobial and antiviral activities. For instance, studies have shown that certain derivatives can inhibit HIV integrase activity, suggesting potential applications in antiviral drug design .
Enzyme Interaction Studies
- The compound's structure allows it to interact with various enzymes and receptors, making it valuable for studying enzyme kinetics and mechanisms. Its ability to penetrate biological membranes facilitates its use in cellular studies, particularly in understanding membrane protein interactions .
Material Science
Development of Specialty Chemicals
- In materials science, this compound is utilized in the production of specialty chemicals and polymers. Its unique chemical properties enable the formulation of materials with specific characteristics such as increased thermal stability and enhanced mechanical properties .
Coatings and Polymers
- The incorporation of this compound into polymer matrices can improve performance characteristics such as chemical resistance and durability. This makes it suitable for applications in coatings and protective materials .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Antiviral Activity | Derivatives showed up to 89% inhibition of HIV integrase activity at specific concentrations | Potential antiviral drug development |
| Synthesis of Novel Imidazole Derivatives | Successful synthesis of various derivatives with modified biological activities | Drug discovery and development |
| Interaction with Membrane Proteins | Enhanced penetration into lipid bilayers observed | Cellular biology research |
Mechanism of Action
The mechanism of action of 2-bromo-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences
A. Substituent Position and Electronic Effects
B. Ring System Variations
Physicochemical Properties
*Predicted based on electronic effects of substituents.
†Estimated using analogous halogenated compounds .
Key Observations :
- The trifluoromethyl and bromine groups in the target compound lower its pKa compared to methyl-substituted analogs, enhancing solubility in polar solvents.
- Higher density correlates with increased halogen content (Br, F) .
Biological Activity
2-Bromo-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound characterized by its unique structural features, including a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group attached to an imidazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has shown moderate inhibitory effects against Candida albicans and Aspergillus niger , with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antifungal agent . The compound's structural attributes may enhance its interaction with microbial targets, contributing to its efficacy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances membrane permeability, allowing the compound to reach intracellular targets effectively. The imidazole ring can modulate the activity of various enzymes and receptors, influencing cellular signaling pathways and metabolic processes .
Enzyme Interaction
This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes depending on the specific context. Such interactions highlight the compound's potential utility in drug development and metabolic studies.
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various imidazole derivatives, this compound was evaluated alongside other compounds. The findings revealed that this compound exhibited superior activity against Bacillus cereus , with an MIC lower than that of established antifungal agents like Tavaborole .
Study 2: Enzyme Inhibition
Another study focused on the interaction between this compound and HIV-1 integrase (IN), revealing that it inhibited the IN-LEDGF/p75 interaction effectively. The inhibition percentage exceeded the predefined threshold of 50%, indicating strong potential as an antiviral agent . This suggests that the compound may serve as a lead structure for developing new antiviral therapies.
Research Findings Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Target Organisms/Enzymes | Observed Effects | MIC Values |
|---|---|---|---|
| Antimicrobial | Candida albicans | Moderate inhibition | >100 µg |
| Aspergillus niger | Moderate inhibition | >100 µg | |
| Bacillus cereus | Significant inhibition | <50 µg | |
| Enzyme Interaction | Cytochrome P450 | Modulation of activity | Variable |
| HIV-1 Integrase | Strong inhibition | >50% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the imidazole core. For bromination, electrophilic substitution using N-bromosuccinimide (NBS) in acidic media (e.g., DMF/H2SO4) at 0–5°C achieves regioselectivity at the 2-position. The trifluoromethyl group is introduced via Ullmann coupling or nucleophilic displacement with CuI catalysis . Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yields vary with stoichiometry (1.2–1.5 eq. brominating agent) and temperature control (±2°C tolerance) .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement (monochromatic Cu-Kα radiation, λ = 1.54178 Å). Data collection at 100 K minimizes thermal motion artifacts .
- NMR : ¹H/¹³C NMR in DMSO-d6 identifies substituent positions (e.g., carboxylic proton at δ ~12.5 ppm; CF3 group splits imidazole ring protons into distinct doublets) .
- LCMS/HPLC : ESI-MS in negative ion mode detects [M-H]⁻ at m/z 297.96 (calculated). HPLC retention times (e.g., 1.31 min, C18 column, 0.1% TFA/ACN gradient) confirm purity >95% .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals to identify electrophilic sites. The bromine atom’s low LUMO energy (-1.2 eV) suggests susceptibility to SNAr reactions. Solvent effects (PCM model for DMSO) refine activation energies for cross-coupling with aryl boronic acids . Docking studies (AutoDock Vina) further predict binding affinities to biological targets (e.g., enzymes) by analyzing H-bonding with the carboxylic acid group .
Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., COX-2 IC50 variability) arise from assay conditions. Standardize protocols:
- Use recombinant enzymes (≥95% purity) with controls (e.g., celecoxib for COX-2).
- Validate cell permeability via logP measurements (target: 1.5–3.5) and parallel artificial membrane permeability assays (PAMPA) .
- Replicate conflicting studies under identical pH (7.4), temperature (37°C), and co-solvent (DMSO ≤0.1%) conditions .
Q. How can regioselective functionalization of the imidazole ring be achieved for derivative synthesis?
- Methodological Answer : Bromine at the 2-position directs subsequent substitutions. For C-4 modifications:
- Suzuki-Miyaura coupling : Use Pd(PPh3)4 (5 mol%), aryl boronic acid (1.5 eq.), and K2CO3 in dioxane/H2O (3:1) at 80°C .
- Carboxylic acid derivatization : Activate with EDC/HOBt for amide bond formation with amines (e.g., benzylamine, 2 eq., RT, 12 h) . Monitor regiochemistry via 2D NMR (NOESY for proximity analysis) .
Data-Driven Research Design
Q. What experimental design principles apply to studying the compound’s metal-coordination chemistry?
- Methodological Answer :
- Titration studies : Use UV-Vis spectroscopy (200–400 nm) to monitor complexation with transition metals (e.g., Cu²⁺, Zn²⁺) in methanol. Job’s plot determines stoichiometry (typically 1:1 for imidazole-carboxylates) .
- Single-crystal analysis : Soak crystals in 10 mM metal nitrate solutions (24 h) to grow coordination polymers. Refinement in OLEX2 confirms octahedral geometry around metal centers .
Q. How to optimize reaction conditions for scale-up without compromising yield?
- Methodological Answer : Apply Design of Experiments (DoE):
- Factors : Temperature (50–100°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF).
- Response surface methodology (RSM) : Maximizes yield (target >85%) while minimizing byproducts (e.g., di-brominated impurities). Pilot trials in batch reactors (50 mL → 1 L) with PAT tools (FTIR for real-time monitoring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
